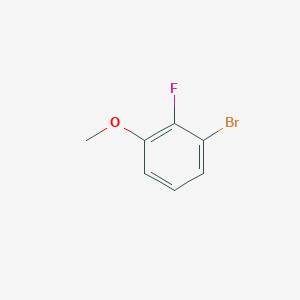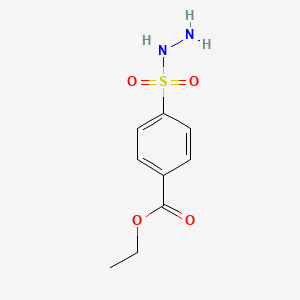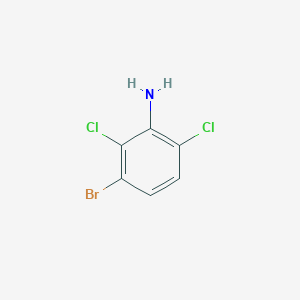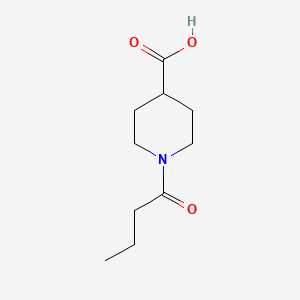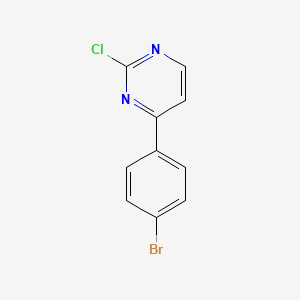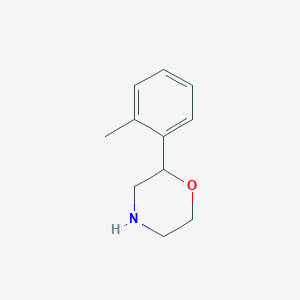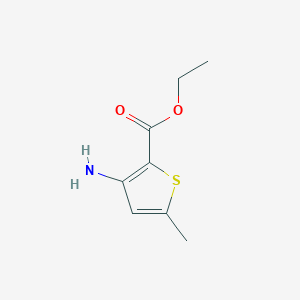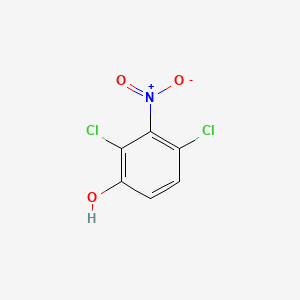
2,4-Dichloro-3-nitrophenol
Overview
Description
2,4-Dichloro-3-nitrophenol is an organic compound with the chemical formula C6H3Cl2NO3. It appears as a white crystalline solid with a melting point of approximately 130-132°C and a boiling point of about 360°C . This compound is slightly soluble in water but more soluble in organic solvents such as ether, benzene, and methylene chloride . It is primarily used as a dye intermediate, insecticide, and in organic synthesis .
Mechanism of Action
Target of Action
The primary targets of 2,4-Dichloro-3-nitrophenol (2C4NP) are certain enzymes in bacteria, specifically a two-component FAD-dependent monooxygenase, HnpAB, and a 1,2,4-benzenetriol (BT) 1,2-dioxygenase, HnpC . These enzymes play a crucial role in the degradation of 2C4NP .
Mode of Action
2C4NP interacts with its targets by serving as a substrate for the enzymes HnpAB and HnpC . HnpAB catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone . HnpC then catalyzes the ring-cleavage of BT, forming maleylacetate .
Biochemical Pathways
The degradation of 2C4NP occurs via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers . The BT pathway involves the conversion of 2C4NP to BT via chloro-1,4-benzoquinone, followed by the ring-cleavage of BT to form maleylacetate .
Pharmacokinetics
It’s known that the compound’s bioavailability is influenced by its interaction with the enzymes hnpab and hnpc .
Result of Action
The action of 2C4NP results in its degradation via the BT pathway, leading to the formation of maleylacetate . This process helps in the bioremediation of environments contaminated with 2C4NP .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2C4NP. For instance, the presence of certain bacteria, such as Cupriavidus sp. CNP-8, can enhance the degradation of 2C4NP . Furthermore, the compound’s action can be influenced by the presence of other pollutants in the environment .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-3-nitrophenol plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in the reduction of nitro groups, such as nitroreductases. These enzymes catalyze the reduction of the nitro group to an amino group, which is a critical step in the metabolism of nitroaromatic compounds . Additionally, this compound can interact with proteins involved in cellular detoxification processes, aiding in the breakdown and removal of toxic substances from cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound can induce the expression of genes involved in the antioxidant response, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . This inhibition can lead to the accumulation of toxic intermediates, resulting in cellular damage. Additionally, this compound can bind to DNA and interfere with gene expression, further contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in vitro has been associated with persistent oxidative stress and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and metabolic changes without causing significant toxicity . At higher doses, this compound can cause severe toxic effects, including liver and kidney damage, as well as disruptions in endocrine function . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the detoxification of nitroaromatic compounds. It is metabolized by nitroreductases and other enzymes that catalyze the reduction of the nitro group to an amino group . This metabolic transformation is essential for the subsequent conjugation and excretion of the compound from the body . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in particular cellular compartments . The distribution of this compound within tissues can also be influenced by its binding affinity to plasma proteins, which can affect its bioavailability and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress . Targeting signals and post-translational modifications may direct this compound to specific organelles, influencing its biological activity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4-Dichloro-3-nitrophenol can be achieved through several synthetic routes. One common method involves the nitration of 3-nitrophenol in the presence of concentrated hydrochloric acid, followed by the addition of dichloromethane and nitric acid . The reaction yields an organic phase containing this compound, which is then separated and dried to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and chlorination processes. These methods typically use chlorinating agents such as chlorine gas or sulfuryl chloride and nitrating agents like nitric acid to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-nitrophenol undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst in ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2,4-Dichloro-3-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-3-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its bactericidal, insecticidal, and antifungal properties.
Medicine: Explored for potential pharmaceutical applications due to its chemical reactivity.
Industry: Utilized in the production of other organic compounds, including drugs and pesticides.
Comparison with Similar Compounds
2,4-Dichloro-3-aminophenol: Formed by the reduction of 2,4-Dichloro-3-nitrophenol.
2,4-Dichloro-3-hydroxyphenol: Another chlorinated phenol with similar properties.
Uniqueness: this compound is unique due to its combination of nitro and chloro groups, which confer specific reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various dyes, pigments, and pharmaceuticals sets it apart from other similar compounds .
Properties
IUPAC Name |
2,4-dichloro-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(10)5(8)6(3)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNRZGZHZYONRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608286 | |
| Record name | 2,4-Dichloro-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38902-87-3 | |
| Record name | 2,4-Dichloro-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-3-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ionic liquids (ILs) advantageous over traditional organic solvents in the hydrogenation of 2,4-Dichloro-3-nitrophenol to 2,4-Dichloro-3-aminophenol?
A1: The research paper highlights that using ionic liquids (ILs) as solvents in the platinum nanoparticle-catalyzed hydrogenation of this compound to 2,4-Dichloro-3-aminophenol offers superior selectivity compared to traditional organic solvents []. This enhanced selectivity is crucial as it favors the desired product formation while minimizing unwanted byproducts. Additionally, the study found that functionalized ILs containing alcohol groups demonstrated excellent recyclability, further contributing to the sustainability and cost-effectiveness of the process []. This improved performance is attributed to the unique properties of ILs, such as their low vapor pressure, high thermal stability, and tunable solvent properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




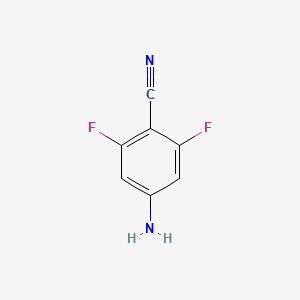
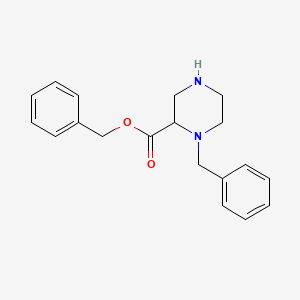
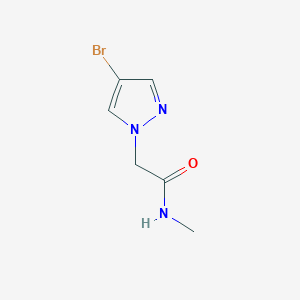

![1,3-Bis[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B1288397.png)
